molecular formula C42H83NO5 B13363372 Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(undecan-3-yloxy)butyl)amino)octanoate

Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(undecan-3-yloxy)butyl)amino)octanoate

Cat. No.: B13363372
M. Wt: 682.1 g/mol
InChI Key: OKXFJMHCWXHUIC-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(undecan-3-yloxy)butyl)amino)octanoate is a complex organic compound with a molecular formula of C45H89NO5. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its unique structure, which includes a long hydrocarbon chain and multiple functional groups, making it a versatile molecule for various applications.

Properties

Molecular Formula

C42H83NO5

Molecular Weight

682.1 g/mol

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl-(4-oxo-4-undecan-3-yloxybutyl)amino]octanoate

InChI

InChI=1S/C42H83NO5/c1-5-9-12-15-19-24-30-39(8-4)47-42(46)34-29-36-43(37-38-44)35-28-23-18-22-27-33-41(45)48-40(31-25-20-16-13-10-6-2)32-26-21-17-14-11-7-3/h39-40,44H,5-38H2,1-4H3

InChI Key

OKXFJMHCWXHUIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC)OC(=O)CCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(undecan-3-yloxy)butyl)amino)octanoate involves multiple steps, including esterification, amidation, and alkylation reactions. The process typically starts with the esterification of heptadecan-9-ol with octanoic acid to form heptadecan-9-yl octanoate. This intermediate is then subjected to amidation with 2-hydroxyethylamine and further alkylation with 4-oxo-4-(undecan-3-yloxy)butyl bromide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(undecan-3-yloxy)butyl)amino)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(undecan-3-yloxy)butyl)amino)octanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of lipid metabolism and membrane dynamics.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of lipid nanoparticles for mRNA delivery.

    Industry: Utilized in the production of specialized surfactants and emulsifiers

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(undecan-3-yloxy)butyl)amino)octanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and facilitating the delivery of active molecules such as mRNA. This process involves receptor-mediated endocytosis, where the compound forms lipid nanoparticles that are taken up by cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(undecan-3-yloxy)butyl)amino)octanoate is unique due to its specific combination of functional groups and long hydrocarbon chain, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in lipid-based drug delivery systems, where it can enhance the stability and efficacy of the delivered molecules .

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